6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Overview
Description
6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . Another method includes the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles .
Industrial Production Methods: Industrial production of this compound typically involves a one-pot synthesis method. This method includes heating 4-oxoalkane-1,1,2,2-tetracarbonitriles in ethyl acetate in the presence of water, followed by evaporation of the reaction mixture under reduced pressure and hydrolysis of the residue in 40% aqueous sodium hydroxide for several hours .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in pharmaceutical and chemical industries .
Scientific Research Applications
6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of checkpoint kinase 1 (CHK1) and acetyl-CoA-carboxylase (ACC), which are crucial enzymes in cell cycle regulation and fatty acid metabolism, respectively . The compound’s ability to inhibit these enzymes makes it a potential therapeutic agent for cancer and metabolic disorders.
Comparison with Similar Compounds
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- 2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamide
- 6-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid
Comparison: 6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which enhance its reactivity and potential for various applications. Compared to similar compounds, it exhibits distinct biological activities and can be synthesized through more efficient industrial methods .
Properties
CAS No. |
6313-53-7 |
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Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-amino-6-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2H,(H,10,11)(H3,7,8,9) |
InChI Key |
VJRBRHNNLIVUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)N)C(=O)O |
Origin of Product |
United States |
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